molecular formula C21H17N3O5 B2748099 8-methoxy-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1171941-51-7

8-methoxy-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2748099
CAS No.: 1171941-51-7
M. Wt: 391.383
InChI Key: GXNCOERCGJDVIC-UHFFFAOYSA-N
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Description

This compound belongs to the chromene-carboxamide class, characterized by a 2H-chromene core substituted with a methoxy group at position 8, a ketone at position 2, and a carboxamide group at position 3 linked to a 1,3,4-oxadiazole ring bearing a 4-methylbenzyl substituent . Its structure combines the electron-rich chromene system with the rigid oxadiazole heterocycle, a design strategy often employed to enhance biological activity and metabolic stability.

Properties

IUPAC Name

8-methoxy-N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-12-6-8-13(9-7-12)10-17-23-24-21(28-17)22-19(25)15-11-14-4-3-5-16(27-2)18(14)29-20(15)26/h3-9,11H,10H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNCOERCGJDVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-methoxy-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a derivative of coumarin and oxadiazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H22N4O4\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_4

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives, including the target compound. This compound has shown significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

In vitro assays demonstrated that this compound exhibits potent cytotoxicity against liver cancer cells (HepG2). The following table summarizes the IC50 values for various analogs:

CompoundIC50 (µM)Cell Line
This compound0.9HepG2
Staurosporine8.4HepG2
8-Methoxycoumarin17HepG2

The compound exhibited an IC50 value of 0.9 µM , significantly lower than that of staurosporine, a known anticancer agent. This indicates a high level of potency in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : Flow cytometric analysis revealed that the compound induces cell cycle arrest at the G1/S phase.
  • Apoptosis Induction : The compound triggers apoptosis in HepG2 cells by increasing pre-G1 phase cells and activating caspases (specifically caspase 3/7) .
  • Inhibition of β-Tubulin Polymerization : Molecular modeling studies suggest a high binding affinity to β-tubulin, implicating it in the disruption of microtubule dynamics essential for cell division .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the coumarin scaffold significantly influence biological activity. For instance:

  • The introduction of a bromine atom at position 5 enhances cytotoxicity.
  • Acetylation at the 3-carboxamide position improves binding interactions with target proteins.

Case Studies

Several case studies have been conducted to explore the biological activities of similar compounds:

  • A study on 8-methoxycoumarin derivatives showed varying degrees of antiproliferative activity with structural modifications leading to increased potency .
  • Another investigation into oxadiazole derivatives highlighted their potential as antitumor agents through similar mechanisms involving apoptosis and cell cycle regulation .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 8-methoxy-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its functional groups enable various chemical modifications, making it an essential intermediate in organic synthesis.

Table 1: Synthetic Routes for Chromene Derivatives

Route DescriptionKey ReagentsConditions
Condensation ReactionPhenol Derivative + α,β-unsaturated CarbonylAcidic/Basic
Amide FormationChromene Derivative + AmineEDCI/HOBt Coupling

Biological Research

The compound's structure suggests potential interactions with various biological targets. It is being studied for its pharmacological properties, particularly its anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity
A study investigated the compound's effects on cancer cell lines. Results indicated significant cytotoxicity against breast and colon cancer cells, highlighting its potential as a lead compound for drug development.

Medicinal Applications

Given its promising biological activity, this compound is being explored for therapeutic applications. The chromene core is known for its diverse pharmacological effects.

Table 2: Biological Activities and Mechanisms

ActivityMechanism of ActionReferences
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicals

Chemical Reactions Analysis

Key Steps:

  • Chromene Core Synthesis :

    • A phenol derivative (e.g., 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid) undergoes condensation with an α,β-unsaturated carbonyl compound under acidic conditions (e.g., H₂SO₄) to form the chromene backbone .

    • Alternative routes involve microwave-assisted cyclization for improved yield .

  • Oxadiazole Ring Formation :

    • The 1,3,4-oxadiazole moiety is synthesized via cyclization of a thiosemicarbazide intermediate with a 4-methylbenzyl group under dehydrating agents like POCl₃ .

  • Amide Coupling :

    • The chromene-3-carboxylic acid is activated using EDCI/HOBt and reacted with 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-amine to form the final carboxamide .

Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
Chromene formationH₂SO₄, reflux, 6 h72–85
Oxadiazole cyclizationPOCl₃, 80°C, 4 h68
Amide couplingEDCI, HOBt, DMF, RT, 12 h89

Functionalization Reactions

The compound undergoes selective modifications at three reactive sites:

  • Methoxy group (C8): Demethylation with BBr₃ yields a hydroxyl derivative for further conjugation .

  • Oxadiazole ring : Reacts with electrophiles (e.g., alkyl halides) at the N2 position under basic conditions .

  • Chromene carbonyl : Reducible with NaBH₄ to form a secondary alcohol .

Example Functionalization:

Reaction TypeReagentsProductApplication
DemethylationBBr₃, CH₂Cl₂, 0°C8-Hydroxy derivativeProdrug synthesis
AlkylationCH₃I, K₂CO₃, DMFN2-Methylated oxadiazoleBioactivity modulation
ReductionNaBH₄, MeOH2-Hydroxy chromeneSolubility enhancement

Degradation and Stability

The compound exhibits pH-dependent stability:

  • Acidic conditions (pH < 3): Hydrolysis of the oxadiazole ring occurs, generating a thiosemicarbazide intermediate .

  • Basic conditions (pH > 10): The chromene carbonyl undergoes nucleophilic attack, leading to ring-opening .

  • Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the oxadiazole moiety, with a half-life of 4.2 h .

Stability Data:

ConditionDegradation PathwayHalf-LifeReference
0.1 M HCl, 37°COxadiazole ring hydrolysis2.8 h
0.1 M NaOH, 37°CChromene ring-opening1.5 h
UV light (254 nm)Photooxidation4.2 h

Catalytic and Solvent Effects

  • Microwave irradiation reduces reaction time for oxadiazole formation by 60% compared to conventional heating .

  • Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency due to improved solubility of intermediates .

Comparison with Similar Compounds

Key Analogues:

Compound Name Molecular Weight Chromene Substituents Heterocycle Type Synthetic Method Reference
8-Methoxy-N-(5-(4-Methylbenzyl)-1,3,4-Oxadiazol-2-yl)-2-Oxo-2H-Chromene-3-Carboxamide (Target) 407.39* 8-OCH₃, 2-Oxo, 3-Carboxamide 1,3,4-Oxadiazole Likely involves condensation of chromene-carboxylic acid with oxadiazole-hydrazide derivatives
6-Methoxy-N-(2-Methoxyethyl)-2-Oxo-2H-Chromene-3-Carboxamide (BI58870) 277.27 6-OCH₃, 2-Oxo, 3-Carboxamide None Direct amidation of chromene-carboxylic acid with 2-methoxyethylamine
N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives ~350–400† 8-OCH₃, 2-Oxo, 3-Thiazole Thiazole Solvent-free condensation of 3-acetyl-8-methoxy-2H-chromen-2-one with thiosemicarbazide
6-Fluoro-N-[5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-1,3-Benzothiazol-2-Amine (BI58879) 342.35 Fluorobenzothiazole 1,3,4-Oxadiazole Coupling of benzothiazol-2-amine with 5-(4-methoxyphenyl)-1,3,4-oxadiazole

*Estimated based on molecular formula.
†Range inferred from structural analogs.

Key Observations:

Substituent Position Matters: The 8-methoxy group in the target compound contrasts with the 6-methoxy substitution in BI58870. Positional isomerism can significantly alter electronic properties and binding interactions. For instance, 8-methoxy chromenes often exhibit enhanced π-π stacking due to better coplanarity compared to 6-substituted analogs . Oxadiazole vs.

Synthetic Flexibility :

  • The target compound’s oxadiazole moiety is typically synthesized via cyclization of hydrazide intermediates, as seen in Abdel-Aziz et al.’s work with ethyl 2-oxo-2H-chromene-3-carboxylate and hydrazine hydrate .
  • Solvent-free methods () are favored for sustainability, while reflux in acetic anhydride () is common for introducing acyl groups.

Q & A

Q. Q: What are the established synthetic routes for preparing 8-methoxy-N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

A: The compound’s synthesis typically involves coupling 2-oxo-2H-chromene-3-carboxylic acid derivatives with functionalized 1,3,4-oxadiazoles. A general procedure (adapted from related coumarin-oxadiazole hybrids) includes:

  • Step 1: Reacting 2-oxo-2H-chromene-3-carbohydrazide with 4-methylbenzyl-substituted oxadiazole precursors in ethanol under reflux.
  • Step 2: Using piperidine as a catalyst to facilitate cyclization and coupling.
  • Purification: Flash column chromatography (silica gel) followed by recrystallization from acetone or ethanol to achieve high purity .
    Optimization Tips: Vary solvent polarity (DMF vs. ethanol), adjust stoichiometry of active methylene compounds, and monitor reaction progress via TLC or HPLC.

Structural Characterization Methods

Q. Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

A:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy, oxadiazole, and coumarin moieties. Coumarin carbonyl peaks typically appear at ~160–165 ppm in 13C^{13}C-NMR .
  • X-Ray Diffraction (XRD): Single-crystal XRD with SHELXL refinement (e.g., orthorhombic space group P212121P2_12_12_1) resolves bond lengths and angles, critical for verifying oxadiazole and chromene connectivity .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+[M+H]^+ for C22H18N3O5C_{22}H_{18}N_3O_5: 404.1245).

Reactivity and Functionalization

Q. Q: What chemical modifications can be performed on the oxadiazole and coumarin moieties to study structure-activity relationships (SAR)?

A:

  • Oxadiazole Modifications:
    • Substitution: Replace 4-methylbenzyl with other aryl groups (e.g., chlorophenyl) via nucleophilic displacement.
    • Oxidation/Reduction: Test oxadiazole stability under strong oxidants (e.g., KMnO4KMnO_4) or reductants (e.g., LiAlH4LiAlH_4) .
  • Coumarin Modifications:
    • Methoxy Group Derivatization: Demethylate using BBr3BBr_3 to introduce hydroxyl groups for further functionalization.
    • Lactone Ring Opening: Hydrolyze under alkaline conditions to study carboxylate derivatives .

Biological Activity Profiling

Q. Q: What methodologies are recommended for evaluating the compound’s potential anti-cancer or antimicrobial activity?

A:

  • In Vitro Assays:
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
    • Antimicrobial Screening: Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S.aureusS. aureus, E.coliE. coli).
  • Mechanistic Studies:
    • Apoptosis Analysis: Flow cytometry with Annexin V/PI staining.
    • Enzyme Inhibition: Test COX-2 or topoisomerase inhibition if coumarin derivatives are implicated .

Advanced Structural Analysis

Q. Q: How can computational modeling complement experimental data in understanding this compound’s interactions?

A:

  • Docking Studies: Use AutoDock Vina to predict binding affinity with target proteins (e.g., EGFR or DNA gyrase).
  • DFT Calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps) to explain reactivity trends in the oxadiazole ring .
  • MD Simulations: Simulate stability in biological membranes to assess bioavailability .

Addressing Data Contradictions

Q. Q: How should researchers resolve discrepancies in reported biological activities across studies?

A:

  • Purity Verification: Reanalyze compound purity via HPLC (>95%) and confirm structure with XRD .
  • Assay Standardization: Replicate assays under identical conditions (e.g., cell line passage number, incubation time).
  • SAR Cross-Validation: Compare with structurally similar compounds (e.g., 5-phenyl-1,3,4-oxadiazole analogs) to identify critical substituents .

Stability and Storage Recommendations

Q. Q: What storage conditions are optimal for maintaining the compound’s stability?

A:

  • Temperature: Store at -20°C in airtight, light-resistant containers to prevent photodegradation of the coumarin core.
  • Solubility Considerations: Dissolve in DMSO for biological assays (avoid aqueous buffers prone to hydrolysis).
  • Long-Term Stability: Monitor via periodic NMR to detect decomposition (e.g., lactone ring opening) .

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